

## Misconception in Drug Classification: Velaresol is Not a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Velaresol |           |
| Cat. No.:            | B1683481  | Get Quote |

A comprehensive review of available data reveals that **Velaresol** is not a kinase inhibitor, contrary to the premise of the requested comparison. Instead, **Velaresol**, systematically known as 5-(2-formyl-3-hydroxyphenoxy)valeric acid, is an investigational drug that has received orphan drug designation for the treatment of sickle cell disease. Its mechanism of action is centered on increasing the oxygen affinity of hemoglobin, thereby preventing the polymerization of sickle hemoglobin and the subsequent sickling of red blood cells.

Initial database entries from some sources appear to have erroneously associated the name "Velaresol" with dibenzofuran-based compounds that act as casein kinase 2 (CK2) inhibitors. However, verifiable chemical and regulatory information from sources such as the Global Substance Registration System (GSRS) and orphan drug designation announcements clarify its true identity and therapeutic target. Velaresol was initially under development by GSK plc, but its development status is now listed as discontinued for neoplasms and digestive system disorders.

Given that **Velaresol** does not function as a kinase inhibitor, a direct head-to-head comparison with other kinase inhibitors is not scientifically valid or meaningful. Kinase inhibitors are a class of drugs that block the action of kinases, a group of enzymes that play a crucial role in cell signaling, growth, and division. They are predominantly used in the treatment of cancer. A comparison would require common targets or mechanisms of action, which are absent in this case.



Check Availability & Pricing

# Understanding Velaresol's True Mechanism of Action

**Velaresol**'s therapeutic potential lies in its ability to modulate the properties of hemoglobin. In sickle cell disease, a genetic mutation leads to the production of abnormal hemoglobin (hemoglobin S), which polymerizes under low oxygen conditions, causing red blood cells to become rigid and sickle-shaped. These sickled cells can block blood flow, leading to pain, organ damage, and other complications.

**Velaresol** is designed to intervene in this process by binding to hemoglobin and increasing its affinity for oxygen. This stabilization of the oxygenated form of hemoglobin S prevents the polymerization process, thus mitigating the primary pathological event in sickle cell disease.

### The Landscape of Sickle Cell Disease Treatment

Instead of a comparison with kinase inhibitors, a more relevant analysis would involve comparing **Velaresol** to other therapeutic agents for sickle cell disease. The current treatment landscape for this condition includes:

- Hydroxyurea: A long-standing therapy that increases the production of fetal hemoglobin (HbF), which interferes with the polymerization of hemoglobin S.
- L-glutamine (Endari®): An amino acid that is thought to reduce oxidative stress in sickle red blood cells.
- Crizanlizumab (Adakveo®): A monoclonal antibody that blocks P-selectin, a molecule involved in the adhesion of sickled red blood cells to the blood vessel wall.
- Voxelotor (Oxbryta®): A first-in-class oral therapy that, similar to the proposed mechanism of
  Velaresol, increases hemoglobin's affinity for oxygen to inhibit polymerization.

A comparative guide for researchers and drug development professionals would focus on the distinct mechanisms of these agents, their efficacy in clinical trials (e.g., impact on vaso-occlusive crises, hemoglobin levels, and markers of hemolysis), safety profiles, and routes of administration.







Due to the fundamental misclassification of **Velaresol** as a kinase inhibitor, the requested head-to-head comparison with other kinase inhibitors cannot be provided. A scientifically accurate and valuable comparison would situate **Velaresol** within the context of emerging therapies for sickle cell disease.

 To cite this document: BenchChem. [Misconception in Drug Classification: Velaresol is Not a Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683481#head-to-head-comparison-of-velaresol-and-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com